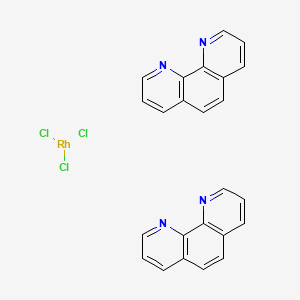
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride is a coordination complex that features rhodium at its core, coordinated with two chloride ions and two 1,10-phenanthroline ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride typically involves the reaction of rhodium(III) chloride with 1,10-phenanthroline in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the cis isomer. The general reaction can be represented as follows:
RhCl3+2Phen→cis-Rh(Phen)2Cl2Cl
where Phen represents 1,10-phenanthroline. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or other anions.
Redox Reactions: The rhodium center can participate in oxidation-reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include water, halide ions, and other nucleophiles. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used to alter the oxidation state of rhodium.
Major Products
Substitution Reactions: Products include aquo complexes or other substituted rhodium complexes.
Redox Reactions: Products depend on the specific redox conditions but may include reduced or oxidized forms of the rhodium complex.
Scientific Research Applications
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Studied for its interactions with DNA and potential as a photoactivated chemotherapy agent.
Medicine: Investigated for its anticancer properties, particularly its ability to bind to and cleave DNA upon light activation.
Mechanism of Action
The mechanism of action of cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride involves its ability to interact with biological molecules, particularly DNA. The compound can intercalate between DNA bases, disrupting the DNA structure and function. Upon light activation, it can generate reactive oxygen species, leading to DNA cleavage and cell death. This photoactivated mechanism is of particular interest in the development of targeted anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- cis-Dichlorobis(1,10-phenanthroline)chromium(III)chloride
- cis-Dichlorobis(1,10-phenanthroline)cobalt(III)chloride
- cis-Dichlorobis(1,10-phenanthroline)iridium(III)chloride
Uniqueness
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride is unique due to its specific coordination environment and the properties imparted by the rhodium center. Compared to its chromium, cobalt, and iridium analogs, the rhodium complex exhibits distinct redox behavior and photochemical properties, making it particularly suitable for applications in photoactivated therapies and catalysis.
Properties
CAS No. |
22798-21-6 |
|---|---|
Molecular Formula |
C24H16Cl3N4Rh |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
1,10-phenanthroline;trichlororhodium |
InChI |
InChI=1S/2C12H8N2.3ClH.Rh/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3 |
InChI Key |
OCIADTCKFKZZDU-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Rh](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















